molecular formula C13H22O4 B13039702 Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate

Cat. No.: B13039702
M. Wt: 242.31 g/mol
InChI Key: BGDKEBCSDRCZBN-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H19NO4. This compound is characterized by the presence of a cyclopropane ring, an ester functional group, and a tert-butoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropane-1-carboxylic acid and tert-butyl 3-oxopropanoate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is used to facilitate the reaction.

    Procedure: The cyclopropane-1-carboxylic acid is first converted to its acid chloride using thionyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of different products .

Comparison with Similar Compounds

Ethyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclopropane-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the reactivity of the cyclopropane ring, making it a valuable compound in various chemical and biological studies .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 1-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H22O4/c1-5-16-11(15)13(8-9-13)7-6-10(14)17-12(2,3)4/h5-9H2,1-4H3

InChI Key

BGDKEBCSDRCZBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)CCC(=O)OC(C)(C)C

Origin of Product

United States

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